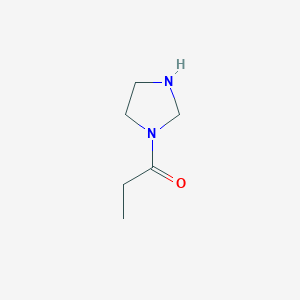

1-(imidazolidin-1-yl)propan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-imidazolidin-1-ylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-2-6(9)8-4-3-7-5-8/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTPQCGLMDHWMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Acylimidazolidines

Direct Acylation Strategies for Imidazolidine (B613845) N-Atoms

The most straightforward method for the synthesis of 1-(imidazolidin-1-yl)propan-1-one involves the direct acylation of the imidazolidine heterocycle. This strategy relies on the nucleophilicity of the secondary amine nitrogen atoms within the saturated ring. The reaction typically employs a suitable acylating agent, such as an acyl chloride or an acid anhydride (B1165640), in the presence of a base to neutralize the acid byproduct.

For the synthesis of the target compound, imidazolidine can be treated with propanoyl chloride. orgsyn.org The reaction is generally carried out in an aprotic solvent, and a tertiary amine base like triethylamine (B128534) is added to scavenge the hydrogen chloride that is formed. orgsyn.orgnih.gov Alternatively, propanoic anhydride can be used as the acylating agent.

Research by the Coldham group has demonstrated that N,N'-bisunsubstituted imidazolidines, generated in situ, can be effectively acylated with a range of acid chlorides in the presence of pyridine (B92270) or triethylamine, or with acid anhydrides, often without an added base. researchgate.net While their work focused on producing N,N'-diacylimidazolidines, the principles are directly applicable to mono-acylation by controlling the stoichiometry of the acylating agent.

| Acylating Agent | Base | Solvent | Typical Conditions | Ref |

| Propanoyl Chloride | Triethylamine, Pyridine | Dichloromethane, DMF | 0 °C to Room Temp | orgsyn.orgnih.gov |

| Propanoic Anhydride | None or Pyridine | Neat or THF | Room Temp to Reflux | researchgate.net |

| Benzoyl Chlorides | Pyridine | Pyridine | Room Temp | nih.gov |

| (Cyclo)alkyl Carbonyl Chlorides | Pyridine | Pyridine | Room Temp | nih.gov |

Cyclization Reactions for N-Acylimidazolidine Scaffold Construction

Cyclization strategies build the core imidazolidine ring and incorporate the acyl group concurrently or in a one-pot sequence. These methods offer advantages in terms of efficiency and the ability to introduce diverse substituents onto the heterocyclic scaffold.

Condensation reactions are a cornerstone of heterocyclic synthesis, involving the joining of two or more molecules with the elimination of a small molecule, such as water.

The classical synthesis of the imidazolidine ring involves the condensation of a 1,2-diamine, such as ethylenediamine (B42938), with a carbonyl compound (an aldehyde or ketone). chemicalbook.com To produce an N-acyl derivative like 1-(imidazolidin-1-yl)propan-1-one, this reaction can be adapted in several ways. One could start with a mono-N-acylated ethylenediamine and condense it with formaldehyde.

More efficiently, one-pot procedures have been developed where the initial condensation to form the imidazolidine is immediately followed by acylation. researchgate.netoaepublish.com For instance, a 1,2-diamine is first condensed with an aldehyde, and upon formation of the imidazolidine intermediate, an acyl chloride is added to the same reaction vessel to achieve the N-acylation. researchgate.net This approach avoids the isolation of the often-unstable unsubstituted imidazolidine intermediate. Various catalysts, including acids like TsOH or dehydrating agents like MgSO4, can be used to facilitate the initial condensation step. nih.gov

| Diamine | Carbonyl Source | Acylating Agent | Conditions | Ref |

| Ethylenediamine | Aldehydes | Acid Chlorides | 1) CHCl3, K2CO3/MgSO4, RT; 2) Pyridine, RT | researchgate.net |

| Ethylenediamine | Aldehydes | Acid Anhydrides | 1) CHCl3, K2CO3/MgSO4, RT; 2) No base, RT | researchgate.net |

| N-Aryl-ethylenediamine | Formaldehyde | (Pre-acylated diamine) | Montmorillonite K-10, Microwave | researchgate.net |

A significant improvement on the classical condensation method involves the use of silylated diamines. The reaction of N,N′-bis(trimethylsilyl)ethylenediamine with a carbonyl compound, such as propanal, provides a high-yield and clean route to the corresponding imidazolidine. nih.gov

This methodology, developed by Itoh and coworkers, is advantageous because the reaction is driven forward by the irreversible formation of the highly stable and volatile hexamethyldisiloxane (B120664) ((CH₃)₃Si-O-Si(CH₃)₃). nih.gov This eliminates the need for the often difficult removal of water required in traditional condensations and allows the reaction to proceed under mild, neutral conditions. The by-product can be easily removed by evaporation.

| Carbonyl Compound | Reaction Time | Temperature (°C) | Yield (%) | Ref |

| Cyclohexanone | 2 min | 20 | 98 | nih.gov |

| Benzaldehyde | 2 min | 20 | 95 | nih.gov |

| Diethyl ketone | 24 hr | 120 | 33 | nih.gov |

| Acetone | 2 min | 20 | 90 | nih.gov |

Michael additions, or conjugate additions, represent a powerful tool for C-C and C-heteroatom bond formation. wikipedia.org The aza-Michael reaction, involving a nitrogen nucleophile, can be employed in cyclization strategies to construct heterocyclic rings. nih.govfrontiersin.orgorganic-chemistry.org

A novel and advanced strategy for the construction of imidazolidinone rings involves the reaction of diamides with ethynyl (B1212043) benziodoxolones (EBX), which are hypervalent iodine reagents. researchgate.netchemrxiv.orgsemanticscholar.org Research published in 2022 by Itoh, Shimizu, Shibata, and colleagues demonstrated that various diamides react with EBX reagents through a double Michael-type addition to afford 4-imidazolidinones. researchgate.netnih.gov

The proposed mechanism involves the EBX reagent acting as an electrophilic ynone synthon. The reaction proceeds via an initial intermolecular N-alkenylation of one amide nitrogen onto the alkyne of the EBX reagent, followed by a subsequent intramolecular aza-Michael addition of the second amide nitrogen to form the five-membered ring. researchgate.netsemanticscholar.org This process occurs under mild basic conditions (e.g., K₂CO₃ or Cs₂CO₃) and can proceed with high diastereoselectivity, typically yielding cis-2,5-disubstituted 4-imidazolidinones from amino acid-derived diamides. researchgate.netresearchgate.net While this specific methodology yields 4-imidazolidinones rather than the fully saturated imidazolidine ring of 1-(imidazolidin-1-yl)propan-1-one, it represents a cutting-edge Michael-type addition cyclization for the construction of the core imidazolidine scaffold. The use of an unsubstituted EBX reagent was found to be crucial for the success of this specific transformation. semanticscholar.org

| Diamide Substrate | Base | Solvent | Yield of 4-Imidazolidinone (%) | Ref |

| N-Tosyl-N'-phenylglycinamide | Cs₂CO₃ | Dioxane | 85 | researchgate.netsemanticscholar.org |

| N-Tosyl-N'-(4-methoxyphenyl)glycinamide | Cs₂CO₃ | Dioxane | 89 | researchgate.netsemanticscholar.org |

| N-Tosyl-N'-benzylalaninamide | K₂CO₃ | Dioxane | 89 | researchgate.netsemanticscholar.org |

| N-Tosyl-N'-benzylvalinamide | K₂CO₃ | Dioxane | 73 | researchgate.netsemanticscholar.org |

Michael-Type Addition Cyclizations

Multi-Component Reactions (e.g., involving maleimides and hydrazides for related imidazolidinones)

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing the construction of complex molecules in a single step from three or more starting materials. Pseudo-MCRs, which involve two out of three or more identical components, are also an efficient strategy for generating molecular complexity. mdpi.com

A notable application of this strategy is in the synthesis of 2-thioxo-4-imidazolidinone derivatives. researchgate.net This two-step process begins with a Michael addition of a hydrazide, such as phenyl hydrazide, to an N-substituted maleimide. researchgate.net The resulting adduct then undergoes a cyclization reaction with an isothiocyanate to yield the final 2-thioxoimidazolidin-4-one structure. researchgate.netresearchgate.net Similarly, reacting N-aryl or N-alkylmaleimides with semicarbazide (B1199961) hydrochloride, followed by coupling with substituted isocyanates, also produces 2-thioxoimidazolidinones. researchgate.net Another efficient method involves a base-mediated Ugi reaction of cinnamaldehyde (B126680) derivatives, 2-chloroaniline, indole-2-carboxylic acid, and various isocyanides to prepare bis-amide intermediates, which then undergo intramolecular alkylation to form complex pyrazino derivatives. rsc.org

These MCR approaches offer significant advantages, including operational simplicity and the ability to rapidly build libraries of structurally diverse imidazolidinone derivatives.

| Reactants | Reagents/Conditions | Product Type | Ref. |

| Phenyl hydrazide, N-substituted maleimides | 1. Ethanol (Michael Addition) | 2-Thioxo-4-imidazolidinone | researchgate.net |

| 2. Cyclohexyl isothiocyanate, Acetonitrile (Cyclization) | |||

| N-aryl/alkylmaleimides, Semicarbazide HCl | Isothiocyanates, AcOH or H-PMo. V, EtOH or CH3CN | 2-Thioxoimidazolidinone | researchgate.net |

| Cinnamaldehyde derivatives, 2-chloroaniline, Indole-2-carboxylic acid, Isocyanides | 1. Ugi Reaction | Polycyclic pyrazinoindolone | rsc.org |

| 2. Na2CO3, DMSO, 100°C (Intramolecular Alkylation) |

Reactions with Active Methylene (B1212753) Reagents and Nitrogen Nucleophiles

The synthesis of heterocyclic systems like imidazolidines often involves the strategic use of active methylene compounds as key nucleophiles. organic-chemistry.orgnih.gov These reagents, characterized by a CH2 group flanked by two electron-withdrawing groups, are readily deprotonated to form stabilized carbanions that can participate in a variety of bond-forming reactions.

While direct synthesis of 1-(imidazolidin-1-yl)propan-1-one using this method is not extensively documented in the provided context, the principles can be applied. A general approach involves the reaction of a nitrogen-containing precursor with a suitable electrophile. For instance, the formation of five-membered nitrogenous heterocycles can be achieved through methods like cyclocondensation and cycloadditions, which rely on the interplay of nucleophilic nitrogen atoms and electrophilic carbon centers. mdpi.com

In a related context, N-heterocyclic carbenes (NHCs) can catalyze the acylation of active methylene compounds like 2-bromoacetonitrile with aromatic aldehydes. nih.gov This "umpolung" strategy reverses the typical polarity of the aldehyde's carbonyl carbon, turning it into a nucleophile that attacks the electrophilic carbon of the active methylene compound. nih.gov This highlights the versatility of active methylene compounds in C-C bond formation, a key step that could be integrated into a broader synthetic sequence towards N-acylimidazolidines, where subsequent cyclization with a diamine (a nitrogen nucleophile) would form the imidazolidine ring. epdf.pub

Catalytic Synthesis of N-Acylimidazolidines

Catalysis offers efficient and selective routes to N-acylimidazolidines, minimizing waste and enabling the synthesis of chiral molecules. Both organocatalysis and metal-mediated catalysis have emerged as powerful strategies.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized asymmetric synthesis. Chiral imidazolidinones, famously developed by MacMillan and others, are cornerstone catalysts in this field. acs.org These catalysts activate α,β-unsaturated aldehydes by forming a chiral iminium ion, which then undergoes a variety of enantioselective transformations, including cycloadditions. acs.org

Chiral Brønsted acids, particularly BINOL-derived phosphoric acids, are also highly effective for the enantioselective synthesis of heterocycles. csic.es For example, they can catalyze three-component reactions to produce enantiomerically enriched 1,4-dihydropyridines with excellent yields and enantioselectivities (up to 98% ee). csic.es These catalysts operate by activating substrates through hydrogen bonding. In some cases, a dual catalytic system, combining a chiral phosphoric acid with a Lewis acid like Y(OTf)3, can be employed. csic.es The principles of iminium ion catalysis and Brønsted acid catalysis are central to the asymmetric synthesis of a wide range of nitrogen-containing heterocycles and could be adapted for the enantioselective synthesis of N-acylimidazolidines. nih.govrsc.orgmdpi.com

| Catalyst Type | Reaction | Key Feature | Ref. |

| Chiral Imidazolidinone | Diels-Alder Reaction | Iminium ion activation of enals | acs.org |

| Chiral Phosphoric Acid (CPA) | Three-component synthesis of 1,4-Dihydropyridines | Brønsted acid catalysis | csic.es |

| Chiral Phosphoric Acid | Formal (3+2) cycloadditions of indole-based enaminones | Synthesis of axially chiral N,N'-bisindoles | nih.gov |

| Diarylprolinol derivative | Aminocatalytic synthesis of 1,4-Dihydropyridines | Iminium cation formation | csic.es |

Directly converting C-H bonds into C-N or C-C bonds is a highly atom-economical strategy for synthesizing complex molecules. Metal-mediated C-H functionalization has been successfully applied to create imidazolidinone derivatives. rsc.org This approach can be used to access new analogues of known biologically active molecules in a diastereoselective manner. rsc.org The strategy often relies on precious metals like rhodium, palladium, or ruthenium, although more sustainable catalysts based on manganese and cobalt are emerging. acs.org For example, rhodium catalysts can mediate the intramolecular C-S/C-H cross-coupling to afford sulfur-containing heterocycles. dicp.ac.cn

An alternative, metal-free approach involves using iodine as a catalyst under visible light irradiation. This method enables the intramolecular N–H/C(sp³)–H activation of precursors derived from amino acids and amines to synthesize chiral 4-imidazolidinones. acs.org This dehydrogenative coupling tolerates a variety of functional groups and can aminate both secondary and tertiary C(sp³)–H bonds. acs.org

Diastereoselective Synthesis of N-Acylimidazolidine Derivatives

Controlling stereochemistry is crucial in the synthesis of bioactive molecules. Diastereoselective synthesis aims to produce a specific stereoisomer from a starting material that already contains a chiral center.

Several powerful methods have been developed for the diastereoselective synthesis of imidazolidinone derivatives and related heterocycles. A rhodium(I)-catalyzed addition of arylboronic acids to α-keto N-tert-butanesulfinyl aldimines provides chiral α-amino ketones with excellent diastereoselectivity. rsc.org Metal-mediated C-H functionalization has also been used to create bicyclic imidazolidinone derivatives in a diastereoselective fashion. rsc.org Furthermore, rhodium-catalyzed cyclopropanation of exocyclic olefins using donor/acceptor carbenes is a highly effective method for producing spirocyclopropanes with high enantioselectivity and diastereoselectivity. chemrxiv.org Late-stage ring formation is another viable strategy, where an acyclic, orthogonally protected precursor is first synthesized and incorporated into a larger molecule before the final heterocyclization step, as demonstrated in the synthesis of δ-hydroxypiperazic acid. nsf.gov

| Method | Catalyst/Reagent | Key Transformation | Outcome | Ref. |

| Arylboronic acid addition | Rh(I) catalyst | Addition to α-keto N-tert-butanesulfinyl aldimines | Excellent diastereoselectivity | rsc.org |

| C-H Functionalization | Metal-mediated | Access to difluoromethylated bicyclic imidazolidinones | Diastereoselective synthesis | rsc.org |

| Cyclopropanation | Dirhodium tetracarboxylate | Reaction of exocyclic olefins with donor/acceptor carbenes | High enantioselectivity and diastereoselectivity | chemrxiv.org |

| Ugi-N-alkylation | Base-mediated (Na2CO3) | Intramolecular indole (B1671886) N-H alkylation | Highly regioselective and diastereoselective | rsc.org |

Application of Advanced Synthetic Techniques (e.g., Nanotechnology-Assisted Synthesis)

Modern synthetic chemistry is increasingly incorporating advanced technologies to enhance reaction efficiency, improve product stability, and enable novel transformations. Nanotechnology, in particular, offers promising avenues for the synthesis of complex organic molecules.

Sonochemical synthesis, which uses ultrasonic irradiation, is a valuable technique for producing and modifying nanomaterials. mdpi.com The acoustic cavitation process generates localized high pressures and temperatures, which can accelerate mass transfer and alter chemical reaction mechanisms. mdpi.com This method has been used to synthesize highly stable gold nanoparticles and could potentially be applied to accelerate the formation of heterocyclic compounds. mdpi.com

Plasma-assisted synthesis is another green and rapid approach for producing nanoparticles, such as nitrogen-doped materials, with minimal waste and without toxic chemicals. rsc.org Furthermore, nanotechnology plays a crucial role in catalysis and delivery. For example, functionalized graphite (B72142) carbon nitride (g-C3N4) nanocomposites have been developed as highly efficient photocatalysts. nih.gov Nanoparticles can also be used as carriers to improve the stability and targeted delivery of reagents or catalysts in a reaction medium. nih.gov While the direct nanotechnology-assisted synthesis of 1-(imidazolidin-1-yl)propan-1-one is not yet reported, these advanced techniques represent a frontier with the potential to significantly improve the efficiency, scalability, and sustainability of synthesizing N-acylimidazolidines.

Reaction Mechanisms and Reactivity Profiles of N Acylimidazolidines

Mechanistic Elucidation of N-Acylimidazolidine Formation Pathways

The formation of N-acylimidazolidines, including the specific compound 1-(imidazolidin-1-yl)propan-1-one, can be achieved through various synthetic routes. One common method involves the acylation of an imidazolidine (B613845) ring. This can be accomplished by reacting imidazolidine or its derivatives with an appropriate acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a base to neutralize the acid byproduct.

Another versatile approach is the copper-catalyzed Goldberg-Ullmann type coupling reaction. This method involves the reaction of an aryl halide with 2-imidazolidinone, providing a pathway to N-arylimidazolidinones. mdpi.com The reactivity in these reactions can be influenced by the nature of the substituents on the aromatic ring. mdpi.com

Three-component reactions also offer an efficient route to substituted imidazolidine derivatives. For instance, the reaction of an amino acid, triethoxymethane, and another amino component like glycine (B1666218) in acetic anhydride can yield complex imidazolidinone structures. researchgate.net This approach allows for the direct construction of the imidazolidine core with concomitant acylation.

Furthermore, the synthesis of N-acylimidazolidines can be achieved through the derivatization of other imidazole-containing compounds. For example, N-acylimidazolidin-2-ones can be synthesized from the corresponding imidazolidine-2-thiones. sapub.org

The specific synthesis of 1-(imidazolidin-1-yl)propan-1-one would typically involve the reaction of imidazolidine with propanoyl chloride or propanoic anhydride. The reaction mechanism proceeds via nucleophilic attack of the nitrogen atom of the imidazolidine ring on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or propanoate).

Ring-Opening Reactions of the Imidazolidine Core

Reactions with Organometallic Reagents (e.g., Grignard and Cuprate Reagents)

The imidazolidine ring, particularly when activated by an N-acyl group, can undergo ring-opening reactions when treated with potent nucleophiles like organometallic reagents. These reactions provide a pathway to various functionalized acyclic compounds.

Grignard Reagents: Grignard reagents (RMgX) are powerful nucleophiles that can react with N-acylimidazolidines. wikipedia.orgchemguide.co.uk The reaction typically involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the acyl group. libretexts.orgpressbooks.pub However, depending on the reaction conditions and the substrate, the Grignard reagent can also attack one of the ring carbons, leading to ring cleavage. The high reactivity of Grignard reagents can sometimes lead to multiple additions or side reactions. libretexts.orgsaskoer.ca The choice of solvent is crucial, as Grignard reagents react with protic solvents like water. chemguide.co.ukyoutube.com Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are commonly used. wikipedia.orgyoutube.com

Cuprate Reagents: Organocuprates, such as Gilman reagents (R₂CuLi), are generally softer and more selective nucleophiles compared to Grignard reagents. wikipedia.orgwikipedia.org This selectivity makes them valuable for specific transformations. In reactions with α,β-unsaturated N-acylimidazolidines, cuprates typically favor 1,4-conjugate addition over direct 1,2-addition to the carbonyl group. wikipedia.org This reactivity allows for the introduction of an alkyl or aryl group at the β-position of the unsaturated system. The reaction mechanism is thought to involve the formation of a copper(III) intermediate. wikipedia.orgthieme-connect.de The use of mixed cuprates, where one of the organic groups is a non-transferable "dummy" ligand, can improve the efficiency of the reaction. wikipedia.org

The table below summarizes the general reactivity of these organometallic reagents with N-acylimidazolidines.

| Reagent Type | General Formula | Key Characteristics | Typical Reaction with N-Acylimidazolidines |

| Grignard Reagent | RMgX | Highly reactive, strong nucleophile and base | Addition to the acyl carbonyl, potential for ring opening |

| Cuprate Reagent | R₂CuLi (Gilman) | Softer, more selective nucleophile | Conjugate addition to α,β-unsaturated systems |

Functionalization and Derivatization Reactions of the N-Acylimidazolidine Moiety

The N-acylimidazolidine moiety offers several sites for further functionalization and derivatization, allowing for the synthesis of a diverse range of compounds.

One common derivatization involves substitution at the second nitrogen atom of the imidazolidine ring. For instance, N-alkylation can be achieved by treating the N-acylimidazolidine with an alkyl halide in the presence of a base. mdpi.com This allows for the introduction of various alkyl groups, modifying the steric and electronic properties of the molecule.

The acyl group itself can also be a site for modification. For example, if the acyl group contains a reactive functional group, it can be used as a handle for further transformations.

Furthermore, the imidazolidine ring can be a scaffold for the construction of more complex heterocyclic systems. For instance, (N-Phenylfluorenylidene)acridane compounds have been synthesized through Barton-Kellogg reactions of N-aryl thioacridones, which can be conceptually related to derivatization of the imidazolidine core. nih.gov

The synthesis of various substituted imidazole (B134444) derivatives, such as S-alkyl-imidazolidin-4-ones and S-alkyl-imidazoles, highlights the versatility of the imidazolidine scaffold in generating new chemical entities with potential biological activities. sapub.org

Dynamic Processes: Amide Rotation and Nitrogen Inversion in N-Acylimidazolidines

N-acylimidazolidines are conformationally flexible molecules that can undergo several dynamic processes, which can be studied using techniques like dynamic NMR spectroscopy. researchgate.netorganicchemistrydata.org These processes include amide rotation and nitrogen inversion. researchgate.netrsc.org

Amide Rotation: The partial double-bond character of the N-C(O) amide bond restricts free rotation, leading to the existence of E/Z diastereomers. researchgate.netresearchgate.net The energy barrier for this rotation is typically in the range of 15-23 kcal/mol. researchgate.net At room temperature, the 1H NMR spectra of many N-acylimidazolidines show two sets of signals, corresponding to the two slowly interconverting rotamers. researchgate.net The relative populations of the E and Z isomers can be influenced by steric and electronic factors of the substituents on the imidazolidine ring and the acyl group.

Nitrogen Inversion: The nitrogen atoms of the imidazolidine ring can also undergo inversion. In C-2 unsubstituted imidazolidines, nitrogen inversion is generally fast on the NMR timescale at room temperature. researchgate.netresearchgate.net However, the presence of substituents, particularly at the C-2 position, can hinder this process. researchgate.netresearchgate.net The interplay between amide rotation and nitrogen inversion contributes to the complex conformational landscape of these molecules. In many N-acylimidazolidines, ring reversal and nitrogen inversion are rapid, making amide rotation the dominant observable dynamic process by NMR. researchgate.net

Computational modeling can be used to understand the energetics of these dynamic processes, including the distortion of the amide linkage from planarity. nih.gov The degree of pyramidalization at the nitrogen atom and the twisting of the amide bond are key parameters in describing these distortions. nih.govnsf.gov

The study of these dynamic processes is crucial for understanding the structure-activity relationships of N-acylimidazolidines, as the conformational preferences can significantly impact their biological activity.

| Dynamic Process | Description | Influencing Factors |

| Amide Rotation | Restricted rotation around the N-C(O) bond due to partial double-bond character, leading to E/Z isomers. | Steric and electronic effects of substituents. |

| Nitrogen Inversion | Inversion of the configuration of the nitrogen atoms in the imidazolidine ring. | Substitution pattern on the imidazolidine ring, especially at C-2. |

Theoretical and Computational Chemistry of N Acylimidazolidines

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of N-acylimidazolidine systems. DFT calculations allow for the accurate prediction of molecular properties and reaction mechanisms, offering a level of detail often unattainable through experimental methods alone.

Conformational Analysis and Stability of Isomeric Forms (e.g., E/Z Isomers)

The rotation around the amide C-N bond in N-acylimidazolidines leads to the existence of E/Z isomers. Computational studies, often employing DFT methods, are crucial for understanding the relative stabilities and populations of these conformers. For instance, in related N-acylimidazolidine systems, the energy difference between E and Z isomers can be small, and the preferred conformation can be influenced by the nature of the substituents on the imidazolidine (B613845) ring and the acyl group. ethz.chresearchgate.net

Experimental techniques like NMR spectroscopy can identify the presence of these isomers in solution. researchgate.netresearchgate.net Theoretical calculations complement these findings by providing the optimized geometries and relative energies of each conformer. For some N-acyl systems, the Z isomer is found to be more stable, while for others, an equilibrium mixture exists. researchgate.netcsic.es The stability can be influenced by steric hindrance and electronic effects. For example, in some N-alkyl amides, the bulkier group prefers the Z configuration to minimize steric repulsion. researchgate.net In certain cases, the solvent can also play a role in the relative stability of the isomers. scispace.com

Table 1: Theoretical Conformational Analysis Data for N-Acylimidazolidine Analogs This table is illustrative and based on findings for analogous structures, as specific data for 1-(imidazolidin-1-yl)propan-1-one was not available in the search results.

| Compound/System | Method | Isomer | Relative Energy (kcal/mol) |

|---|---|---|---|

| N-Benzoyl Pyrrolidine (B122466) | DFT | Z | 0.0 |

| E | 2.5 | ||

| N-Benzoyl Piperidine | DFT | Z | 0.0 |

| E | 1.8 | ||

| C-methyl nitrones | DFT | Z | 0.0 |

| E | Isomerization Barrier: 29.9 |

Reaction Pathway Investigations and Transition State Characterization

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving N-acylimidazolidines. nih.govaps.org This allows for the identification of transition states, which are the high-energy structures that connect reactants to products. researchgate.netmdpi.com By characterizing the geometry and energy of these transition states, researchers can determine the activation energy of a reaction, providing insights into its feasibility and rate. arxiv.org

For example, in reactions such as hydrolysis or reactions with other nucleophiles, DFT can elucidate the step-by-step mechanism, including the formation of tetrahedral intermediates and the subsequent bond-breaking and bond-forming events. researchgate.net These computational investigations can help rationalize experimentally observed product distributions and stereoselectivities. researchgate.net

Interactions with Metal Ions: Binding Affinities and Coordination Modes

The imidazolidine and carbonyl groups of N-acylimidazolidines contain nitrogen and oxygen atoms with lone pairs of electrons, making them potential binding sites for metal ions. DFT studies can predict the preferred coordination modes and calculate the binding affinities of these molecules with various metal ions. mdpi.comnih.gov

These calculations typically involve optimizing the geometry of the metal-ligand complex and determining the binding energy. rsc.orgresearchgate.net The nature of the metal ion and the substituents on the N-acylimidazolidine can significantly influence the strength and geometry of the interaction. mdpi.comcardiff.ac.uk Such studies are crucial for understanding the role of these compounds in contexts like catalysis or their potential as chelating agents. rsc.org

Molecular Orbital Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Investigations

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic properties and reactivity of a molecule. dergipark.org.trirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.netphyschemres.org

For N-acylimidazolidines, the HOMO is typically localized on the nitrogen and oxygen atoms due to their lone pairs, while the LUMO is often associated with the π* orbital of the carbonyl group. physchemres.org Analysis of these orbitals helps in predicting the sites of electrophilic and nucleophilic attack. A smaller HOMO-LUMO gap generally suggests higher reactivity. ajchem-a.com

Table 2: Frontier Molecular Orbital Data for an Analogous System This table presents data for an analogous triazine derivative to illustrate the typical values obtained from DFT calculations, as specific data for 1-(imidazolidin-1-yl)propan-1-one was not available in the search results.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.2967 |

| LUMO Energy (ELUMO) | -1.8096 |

| HOMO-LUMO Energy Gap (ΔE) | 4.4871 |

Data from a study on N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine. irjweb.com

Electrostatic Potential (ESP) Surface Analysis

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.delibretexts.org The ESP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue. mdpi.com

For 1-(imidazolidin-1-yl)propan-1-one, the ESP surface would be expected to show a region of high negative potential around the carbonyl oxygen atom, making it a likely site for electrophilic attack. physchemres.orgyoutube.com The areas around the hydrogen atoms, particularly those attached to the imidazolidine ring, would likely exhibit positive potential, indicating their susceptibility to nucleophilic attack. mdpi.com This analysis provides a visual representation of the molecule's reactivity and complements the insights gained from HOMO-LUMO analysis. uni-muenchen.de

Advanced Spectroscopic Characterization and Conformational Analysis of N Acylimidazolidines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Stereochemical Assignment (e.g., ¹H, ¹³C NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for investigating the conformational behavior of N-acylimidazolidines in solution. The key dynamic feature of these molecules is the restricted rotation around the N-CO amide bond. researchgate.netresearchgate.net This restriction arises from the delocalization of the nitrogen lone pair electrons into the carbonyl group, which imparts a partial double-bond character to the N-C(O) bond. researchgate.netresearchgate.net The energy barrier for this rotation is typically in the range of 15-23 kcal/mol. researchgate.netresearchgate.netresearchgate.net

As a consequence of this hindered rotation, N-acylimidazolidines exist as a mixture of two distinct diastereomers in solution, designated as E and Z isomers. researchgate.net These isomers interconvert at a rate that is slow on the NMR timescale at room temperature, resulting in two separate sets of signals in both ¹H and ¹³C NMR spectra. researchgate.net The imidazolidine (B613845) ring itself typically undergoes rapid ring reversal and nitrogen inversion, meaning the primary observable dynamic process is the amide bond rotation. researchgate.netresearchgate.net

The assignment of signals to the E and Z conformers is achieved through detailed analysis of chemical shifts and, crucially, through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY) experiments. researchgate.netmdpi.com For instance, in related N-acylimidazolidines, NOESY spectra show correlations between the protons of the acyl group and the protons at the C-2 or C-5 positions of the imidazolidine ring, which are spatially proximate in one isomer but not the other. researchgate.net

¹H and ¹³C NMR Spectral Data

The ¹H NMR spectra of N-acylimidazolidines typically show two sets of triplets for the methylene (B1212753) protons (H-4 and H-5) of the imidazolidine ring. researchgate.net The signals for the acyl group protons also appear as distinct sets for each isomer. Similarly, the ¹³C NMR spectra display resolved signals for each carbon atom in both the E and Z forms. researchgate.net The relative abundance of the two isomers can be determined by integrating the corresponding signals in the ¹H NMR spectrum. researchgate.net

Interactive Table 1: Typical ¹H NMR Chemical Shift Ranges for E/Z Isomers of N-Alkanoyl Imidazolidines (Note: Data is based on representative N-acylimidazolidines as specific data for 1-(imidazolidin-1-yl)propan-1-one is not available in the cited literature. Shifts are in ppm.)

| Proton | Isomer | Chemical Shift (ppm) Range | Multiplicity |

| H-4 (ring CH₂) | E | 3.40 - 3.55 | t |

| H-4 (ring CH₂) | Z | 3.65 - 3.80 | t |

| H-5 (ring CH₂) | E | 3.80 - 4.00 | t |

| H-5 (ring CH₂) | Z | 4.10 - 4.25 | t |

| H-2 (ring CH₂) | E/Z | 4.70 - 4.85 | s |

| Acyl-CH₂ | E/Z | 2.20 - 2.50 | q |

| Acyl-CH₃ | E/Z | 1.05 - 1.20 | t |

Interactive Table 2: Typical ¹³C NMR Chemical Shift Ranges for E/Z Isomers of N-Alkanoyl Imidazolidines (Note: Data is based on representative N-acylimidazolidines. Shifts are in ppm.)

| Carbon | Isomer | Chemical Shift (ppm) Range |

| C-4 (ring CH₂) | E | 44.0 - 46.0 |

| C-4 (ring CH₂) | Z | 41.5 - 43.5 |

| C-5 (ring CH₂) | E | 49.0 - 51.0 |

| C-5 (ring CH₂) | Z | 47.0 - 49.0 |

| C-2 (ring CH₂) | E/Z | 65.0 - 67.0 |

| C=O (amide) | E/Z | 170.0 - 174.0 |

| Acyl-CH₂ | E/Z | 25.0 - 28.0 |

| Acyl-CH₃ | E/Z | 9.0 - 11.0 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Modes

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic functional groups and vibrational modes within the 1-(imidazolidin-1-yl)propan-1-one molecule. The spectrum is dominated by absorptions corresponding to the tertiary amide group and the saturated heterocyclic ring system.

The most prominent and diagnostic band in the IR spectrum is the strong absorption due to the carbonyl (C=O) stretching vibration of the tertiary amide group. researchgate.net This band typically appears in the region of 1670-1630 cm⁻¹. Its exact position can provide subtle information about the molecular environment and conformation.

Other significant absorptions include the C-N stretching vibrations of the amide and the imidazolidine ring, which are found in the 1300-1200 cm⁻¹ region. researchgate.net The spectrum also features characteristic C-H stretching vibrations for the aliphatic CH₂ groups of the ring and the propyl chain, typically observed just below 3000 cm⁻¹. The absence of N-H stretching bands (typically 3500-3300 cm⁻¹) confirms the N-acylated nature of the imidazolidine ring. orgchemboulder.com

Interactive Table 3: Characteristic FT-IR Absorption Bands for 1-(imidazolidin-1-yl)propan-1-one

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 2970 - 2850 | Medium-Strong | C-H Stretch | Aliphatic CH₂, CH₃ |

| 1670 - 1630 | Strong | C=O Stretch | Tertiary Amide |

| 1470 - 1440 | Medium | C-H Bend (Scissoring) | CH₂ |

| 1300 - 1200 | Medium | C-N Stretch | Amide, Amine |

Mass Spectrometry for Structural Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides essential information for confirming the molecular weight and elucidating the structure of 1-(imidazolidin-1-yl)propan-1-one through analysis of its fragmentation patterns. uni-saarland.de In electron ionization (EI) mass spectrometry, the molecule is first ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The molecular ion of 1-(imidazolidin-1-yl)propan-1-one is expected at an m/z value corresponding to its molecular formula, C₆H₁₂N₂O. This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. libretexts.org The analysis of these fragments helps to piece together the original structure.

Key fragmentation pathways for N-acylimidazolidines include:

Alpha-Cleavage: The bonds adjacent to the nitrogen atoms are susceptible to cleavage. This can lead to the loss of radicals from the imidazolidine ring or the acyl side chain. libretexts.org

Acylium Ion Formation: A common fragmentation pathway for amides is the cleavage of the N-C(O) bond to form a stable acylium ion, [CH₃CH₂CO]⁺. For 1-(imidazolidin-1-yl)propan-1-one, this would result in a prominent peak at m/z 57.

Ring Fragmentation: The imidazolidine ring can fragment through various pathways, often initiated by alpha-cleavage, leading to the loss of small neutral molecules like ethene (C₂H₄).

McLafferty Rearrangement: While less common for tertiary amides lacking a γ-hydrogen on the N-substituent, related rearrangements could be possible depending on the ionization energy.

Interactive Table 4: Predicted Mass Spectrometry Fragments for 1-(imidazolidin-1-yl)propan-1-one

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 128 | [C₆H₁₂N₂O]⁺• | Molecular Ion (M⁺•) | Corresponds to the molecular weight. |

| 99 | [M - C₂H₅]⁺ | [C₄H₇N₂O]⁺ | Loss of an ethyl radical from the acyl group. |

| 85 | [C₄H₉N₂]⁺ | Imidazolidine ring with a C₂H₅ group, loss of CO. | Cleavage of the amide C-C bond. |

| 71 | [C₃H₅N₂O]⁺ | Loss of the propyl side chain. | Cleavage of N-acyl bond with H transfer. |

| 57 | [CH₃CH₂CO]⁺ | [C₃H₅O]⁺ | Formation of the propanoyl acylium ion. |

| 43 | [C₃H₇]⁺ or [CH₂N₂H]⁺ | Propyl cation or ring fragment. | Multiple possible structures. |

Applications in Chemical Research and Development

N-Acylimidazolidines as Organocatalysts in Organic Synthesis

N-acylimidazolidines belong to a broader class of imidazolidinone-based organocatalysts, which are small organic molecules that can accelerate chemical reactions. beilstein-journals.org These metal-free catalysts are often more environmentally benign and less expensive than their transition-metal counterparts. beilstein-journals.org The imidazolidinone scaffold has gained significant attention for its ability to form reactive intermediates by modulating the frontier molecular orbital energies (HOMO, LUMO, and SOMO) upon condensation with a carbonyl substrate. maynoothuniversity.ie

Chiral N-acylimidazolidines are pivotal in asymmetric catalysis, a field focused on synthesizing specific stereoisomers of a chiral product. A prominent example is the use of MacMillan imidazolidinone organocatalysts, which are instrumental in a variety of asymmetric transformations. daicelchiraltech.cn These catalysts typically operate by forming a chiral iminium ion with an α,β-unsaturated aldehyde or ketone. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to nucleophilic attack. maynoothuniversity.ie

This strategy has been successfully applied to a range of reactions, including:

Diels-Alder Reactions: Chiral imidazolidinone catalysts have been shown to promote [4+2] cycloaddition reactions with high yields and stereoselectivity. maynoothuniversity.ie The catalyst activates the dienophile via iminium ion formation, facilitating the reaction. maynoothuniversity.ie

Mannich Reactions: The enantioselective Mannich reaction, which forms a new carbon-carbon bond between an amine, a carbonyl compound, and a nucleophile, can be effectively catalyzed by proline and its derivatives, which share structural motifs with imidazolidinones. youtube.com

Aza-Michael Reactions: Organocatalysts, including those with chiral pyrrolidine (B122466) and squaramide moieties, have been used for the asymmetric aza-Michael reaction to form C-N bonds, leading to bioactive nitrogen compounds. beilstein-journals.org

The effectiveness of these catalysts lies in their ability to create a chiral environment around the reacting molecules, directing the approach of the nucleophile to one face of the electrophile, thus controlling the stereochemical outcome of the reaction. youtube.comsnnu.edu.cn

Table 1: Examples of Asymmetric Reactions Catalyzed by Imidazolidinone-type Organocatalysts

| Reaction Type | Catalyst Type | Substrates | Key Feature |

| Diels-Alder | Chiral Imidazolidinone | α,β-Unsaturated Aldehyde, Diene | Iminium ion activation of the dienophile. maynoothuniversity.ie |

| Mannich Reaction | Proline derivatives | Aldehyde, Amine, Ketone | Formation of a chiral enamine intermediate. youtube.com |

| Aza-Michael Addition | Chiral Squaramide | α,β-Unsaturated Ketone, Carbamates | Dual hydrogen bonding and base catalysis. beilstein-journals.org |

| C-N Bond Activation | Axially Chiral Biaryl Organocatalyst | N-Sulfonyl Biaryl Lactams | Atroposelective construction of axially chiral biaryl amino acids. nih.gov |

The study of N-acyl amino acids, a class of molecules structurally related to N-acylimidazolidines, offers valuable insights into prebiotic chemistry and the origins of life. nih.gov These molecules are considered protoamphiphiles, meaning they are prebiotically plausible components that could have formed the membranes of early protocells. nih.gov

Research has shown that N-acyl amino acids can be synthesized under abiotic conditions, such as wet-dry cycles, from simpler precursors like amino acids and monoglycerides. nih.gov This suggests a plausible pathway for the emergence of membrane-forming molecules on early Earth. Furthermore, N-acyl amino acids can act as substrates for peptide synthesis, leading to the formation of N-acylated peptides or lipopeptides. nih.gov This process, driven by acid-amine coupling, provides a model for the N-to-C terminal extension in prebiotic peptide synthesis without the need for complex activating agents. nih.govrsc.org

The ability of these molecules to self-assemble and participate in peptide formation highlights their potential role in the transition from simple organic molecules to the more complex biopolymers essential for life. nih.govuchicago.edu The study of such systems helps to understand how functional polymers could have been selected and amplified from complex prebiotic mixtures. nih.gov The molecular evolution from simple precursors to complex, self-replicating systems is a central theme in origins-of-life research. mdpi.comnih.govnih.govelifesciences.orgfrontiersin.org

Role in Ligand Design for Coordination Chemistry

The structure of 1-(imidazolidin-1-yl)propan-1-one suggests its potential as a ligand in coordination chemistry. libretexts.orguomustansiriyah.edu.iq Ligands are molecules or ions that bind to a central metal atom to form a coordination complex. libretexts.orgwikipedia.org The imidazolidine (B613845) ring contains two nitrogen atoms, and the propanoyl group has a carbonyl oxygen, all of which possess lone pairs of electrons that can be donated to a metal center.

This arrangement allows N-acylimidazolidines to potentially act as bidentate or even tridentate ligands, where "denticity" refers to the number of donor atoms in a single ligand that bind to the central metal. uomustansiriyah.edu.iq For example, the two nitrogen atoms of the imidazolidine ring could coordinate to a metal, or one nitrogen and the carbonyl oxygen could bind, forming a stable chelate ring. Chelating ligands, which bind to a metal through multiple sites, generally form more stable complexes than monodentate ligands. libretexts.org

The broader class of N-heterocyclic carbenes (NHCs), which can be derived from imidazolidinium salts, are well-established as versatile and stable ligands in organometallic chemistry. nih.gov Metal complexes containing NHC ligands have found applications in catalysis and as potential therapeutic agents. nih.govresearchgate.net While direct studies on 1-(imidazolidin-1-yl)propan-1-one as a ligand are not extensively documented, the principles of coordination chemistry and the known reactivity of related N-heterocycles suggest its viability for creating novel metal complexes with potentially interesting catalytic or material properties. researchgate.netresearchgate.netrsc.orgnih.gov

Table 2: Potential Coordination Modes of 1-(imidazolidin-1-yl)propan-1-one

| Coordination Mode | Donor Atoms | Potential Application |

| Monodentate | One of the ring Nitrogens | Basic coordination studies |

| Monodentate | Carbonyl Oxygen | Lewis acid-base adducts |

| Bidentate (N,N) | Both ring Nitrogens | Formation of a 4-membered chelate ring |

| Bidentate (N,O) | One ring Nitrogen and Carbonyl Oxygen | Formation of a stable 5- or 6-membered chelate ring |

Synthetic Intermediates for the Preparation of Complex Organic Molecules

Imidazolidine derivatives serve as valuable synthetic intermediates in the construction of complex organic molecules, including natural products and pharmaceuticals. nih.govresearchgate.netrsc.org Their utility stems from their ability to act as protected forms of diamines or to introduce specific stereochemistry that can be carried through a synthetic sequence.

A notable example is the use of an imidazolidine intermediate in the total synthesis of the cytotoxic marine natural product (−)-aplaminal. beilstein-journals.org In this synthesis, the imidazolidine was formed by the condensation of a serine derivative with dimethyl mesoxalate. This key intermediate then underwent further transformations to construct the complex triazabicyclo[3.2.1]octane core of the natural product. beilstein-journals.org

Similarly, imidazolidin-4-one (B167674) derivatives have been synthesized as intermediates in the preparation of potential antimalarial agents derived from primaquine. researchgate.net In this multi-step synthesis, the imidazolidin-4-one ring was introduced to protect the amino acid moiety from premature degradation. researchgate.net These examples demonstrate that the imidazolidine scaffold, as found in 1-(imidazolidin-1-yl)propan-1-one, can be a crucial building block in synthetic organic chemistry, enabling the efficient and stereocontrolled synthesis of complex target molecules. nih.govacs.org

Table 3: Imidazolidine-based Intermediates in Complex Molecule Synthesis

| Target Molecule | Imidazolidine Intermediate | Role of Intermediate |

| (−)-Aplaminal | Formed from N-Boc-serine and dimethyl mesoxalate | Key building block for the triazabicyclo[3.2.1]octane core. beilstein-journals.org |

| Primaquine Derivatives | Imidazolidin-4-one derivatives | Protection of the amino acid side chain. researchgate.net |

| Chiral 1-Aryl-1,3-diols | (S)-4-Isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one | Chiral auxiliary for asymmetric Mannich-type reactions. acs.org |

Q & A

Q. What are the established synthetic routes for 1-(imidazolidin-1-yl)propan-1-one, and how are intermediates purified?

The synthesis typically involves forming the imidazolidinone ring via cyclization of a carbonyl compound (e.g., ketones or aldehydes) with a diamine precursor under controlled conditions. For example, hydrothermal methods or Grignard reagent-mediated nucleophilic additions are common . Purification often employs recrystallization using polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel and ethyl acetate/hexane gradients to isolate high-purity product .

Q. What spectroscopic techniques are critical for characterizing 1-(imidazolidin-1-yl)propan-1-one?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the imidazolidinone ring structure and substituent positions. Mass spectrometry (MS) verifies molecular weight, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies carbonyl (C=O) and N–H stretching vibrations . X-ray crystallography may resolve stereochemistry in crystalline derivatives .

Q. How does the compound’s reactivity with nucleophiles influence its derivatization?

The carbonyl group in 1-(imidazolidin-1-yl)propan-1-one undergoes nucleophilic addition reactions with amines, hydrazines, or Grignard reagents. For instance, hydroxylamine can form oxime derivatives, useful in probing biological activity. Reaction conditions (pH, temperature) must be optimized to avoid ring-opening side reactions .

Advanced Research Questions

Q. What strategies resolve stereochemical challenges in synthesizing chiral imidazolidinone derivatives?

Epimeric mixtures (e.g., 1:1 diastereomers) can arise during synthesis. Chiral chromatography (e.g., using cellulose-based columns) or kinetic resolution with enantioselective catalysts are effective. Computational modeling (DFT calculations) aids in predicting stereochemical outcomes and optimizing reaction pathways .

Q. How do structural modifications impact the compound’s biological activity?

Substitutions on the imidazolidinone ring or propanone chain alter bioactivity. For example:

- A hydroxypropan-2-yl group enhances solubility and hydrogen-bonding interactions, improving antimicrobial efficacy .

- Fluorophenyl substituents (as in related benzimidazole derivatives) increase anticancer activity by modulating DNA intercalation . Structure-Activity Relationship (SAR) studies using in vitro assays (e.g., MIC for antimicrobial activity) are critical for optimization .

Q. How can discrepancies in reported biological activity data be reconciled?

Variations in assay protocols (e.g., cell lines, incubation times) and compound purity often explain contradictions. For example:

- A derivative reported with "moderate" antiviral activity in one study may show "low" activity in another due to differences in viral strain susceptibility.

- Standardized assays (e.g., OECD guidelines) and orthogonal validation (e.g., SPR binding studies) mitigate such issues .

Q. What computational tools predict the compound’s interaction with biological targets?

Molecular docking (AutoDock, Schrödinger) models binding to enzymes like DNase I or kinases. Molecular Dynamics (MD) simulations assess stability in physiological conditions. For example, the propanone moiety’s electrostatic potential maps correlate with inhibition of amyloid-beta aggregation in Alzheimer’s models .

Methodological Considerations

Q. How to design a factorial experiment for optimizing synthesis yield?

A 2³ factorial design evaluates three factors (e.g., temperature, catalyst loading, reaction time) at two levels (high/low). Response Surface Methodology (RSM) identifies optimal conditions. For imidazolidinone synthesis, this approach minimizes byproducts like ring-opened amines .

Q. What analytical workflows validate compound stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.